1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl ethyl group and a 2,5-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-[2-(pyridin-2-yl)ethyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A structurally similar compound with a pyridine ring attached to a piperazine ring.
2,5-Dimethylbenzenesulfonamide: Contains the 2,5-dimethylbenzenesulfonyl group but lacks the piperazine and pyridine moieties.
Uniqueness
1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperazine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H25N3O2S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C19H25N3O2S/c1-16-6-7-17(2)19(15-16)25(23,24)22-13-11-21(12-14-22)10-8-18-5-3-4-9-20-18/h3-7,9,15H,8,10-14H2,1-2H3 |
InChI Key |
QKQOEFZKCVWCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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